Regioisomeric Identity: Ortho Ester Substitution Confers Distinct Steric Environment Compared to Meta and Para Analogs
Methyl 2-(1,3-benzoxazol-2-yl)benzoate (ortho isomer, CAS 92533-24-9) is one of three constitutional isomers within the methyl (benzoxazol-2-yl)benzoate series, alongside the meta isomer (CAS 20000-55-9) and para isomer (CAS 20000-53-7) . The ortho configuration places the methyl ester group directly adjacent to the benzoxazole-phenyl biaryl bond, resulting in a sterically congested environment that is qualitatively distinct from the less hindered meta and para isomers. While all three isomers share identical molecular formulas (C₁₅H₁₁NO₃) and computed logP values (3.2814), the spatial orientation of the ester group in the ortho isomer influences its conformational flexibility and potential for intramolecular interactions [1].
| Evidence Dimension | Substitution pattern (ester position on benzene ring) |
|---|---|
| Target Compound Data | ortho-substituted (ester at 2-position of benzene ring relative to biaryl linkage) |
| Comparator Or Baseline | Meta isomer (CAS 20000-55-9): ester at 3-position; Para isomer (CAS 20000-53-7): ester at 4-position |
| Quantified Difference | No quantitative steric or electronic parameters (e.g., Taft Es, Charton ν) are publicly reported for these specific compounds; differentiation is defined by constitutional isomeric identity only. |
| Conditions | Structural comparison based on canonical SMILES and IUPAC nomenclature; all three share C₁₅H₁₁NO₃ formula, MW 253.25, logP 3.28, PSA 52.33 |
Why This Matters
For SAR campaigns, proteolysis-targeting chimera (PROTAC) linker design, or metal-organic framework (MOF) ligand construction, the ortho ester configuration provides a spatially distinct vector for further functionalization that the meta and para isomers cannot replicate.
- [1] yybyy.com. Methyl 2-(1,3-benzoxazol-2-yl)benzoate. CAS 92533-24-9. Molecular Weight: 253.253; PSA: 52.33; LogP: 3.2814. Available at: https://www.yybyy.com/chemicals/detail/92533-24-9 View Source
